molecular formula C11H21N5O B2809911 3-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2101195-32-6

3-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2809911
CAS No.: 2101195-32-6
M. Wt: 239.323
InChI Key: TYUXDHJAVHVSEI-UHFFFAOYSA-N
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Description

“3-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide” is a synthetic organic compound . It is a biochemical used for proteomics research . The molecular formula of the compound is C13H21N3O and it has a molecular weight of 235.33 .


Synthesis Analysis

The synthesis of similar compounds involves reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The formation of ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .


Molecular Structure Analysis

The solid complex of similar compounds was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of ion-associate or ion-pair complex . The 1 H NMR spectrum of a similar complex is characterized by the triplet signal of the N-(CH 2)2 (C H 3)2 protons at δ 1.22 ppm, triplet signals protons at δ 3.20 and 3.34 ppm for the (-N-C H 2-C H 2-N-) protons, quadrat signal at 3.54 ppm for the N-(C H 2)2 (CH 3)2 protons, and a singlet signal for NH 2 at 5.72 ppm .


Chemical Reactions Analysis

The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets . The n → π* UV absorption peak of the UV cutoff edge was detected for both configurations of the complex .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 235.33 and a molecular formula of C13H21N3O . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.

Future Directions

The future directions for this compound could involve further studies on its synthesis, characterization, and potential applications in various fields such as proteomics research . More research is needed to fully understand its mechanism of action and potential therapeutic uses.

Properties

IUPAC Name

5-amino-N-[2-(diethylamino)ethyl]-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O/c1-4-16(5-2)7-6-13-11(17)9-8-10(12)14-15(9)3/h8H,4-7H2,1-3H3,(H2,12,14)(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUXDHJAVHVSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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